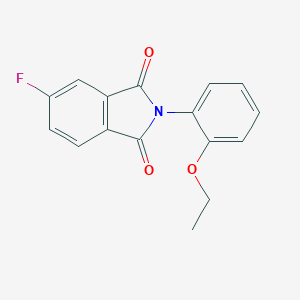
2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as EMO, is a chemical compound that has been studied for its potential applications in scientific research. EMO belongs to a class of compounds called oxazolones, which have been found to have a range of biological activities. In
Applications De Recherche Scientifique
2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to have antimicrobial, anti-inflammatory, and anticancer activities. 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is thought to involve the inhibition of enzymes involved in cellular processes. 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to have antimicrobial activity against a range of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has also been found to be stable under a range of conditions, making it suitable for use in a variety of assays. However, one limitation of using 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one. One area of interest is the development of 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one derivatives with improved biological activities and pharmacokinetic properties. Another area of interest is the use of 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one as a fluorescent probe for detecting metal ions in living cells. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one and its potential applications in treating various diseases.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one involves the condensation of 4-ethoxy-3-methoxybenzaldehyde and 2-amino-4-chlorophenol in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with sodium hydroxide and chloroacetic acid to form the oxazolone ring. The yield of 2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been reported to be around 60%.
Propriétés
Nom du produit |
2-(4-chlorophenyl)-4-(4-ethoxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one |
|---|---|
Formule moléculaire |
C19H16ClNO4 |
Poids moléculaire |
357.8 g/mol |
Nom IUPAC |
(4Z)-2-(4-chlorophenyl)-4-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H16ClNO4/c1-3-24-16-9-4-12(11-17(16)23-2)10-15-19(22)25-18(21-15)13-5-7-14(20)8-6-13/h4-11H,3H2,1-2H3/b15-10- |
Clé InChI |
FPQZCDMHDCTMGU-GDNBJRDFSA-N |
SMILES isomérique |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl)OC |
SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)OC |
SMILES canonique |
CCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamide](/img/structure/B258678.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B258680.png)


![5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B258687.png)
![5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B258688.png)




![[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B258698.png)